Reduced Hepatotoxicity in Rat Liver Slice Model Compared to Geldanamycin
Tanespimycin (17-AAG) exhibits significantly lower hepatobiliary toxicity than the parent compound geldanamycin in an ex vivo rat liver slice model. At the lowest concentration tested (0.1 μM), geldanamycin induced clear biliary epithelial cell (BEC) injury, whereas 17-AAG showed minimal toxic effect on BECs with higher biomarker retention [1]. Hepatocellular injury was evident only at high-dose exposures for 17-AAG, in contrast to geldanamycin which caused prominent hepatocellular damage at 5 μM [1].
| Evidence Dimension | Hepatobiliary toxicity in rat liver slices |
|---|---|
| Target Compound Data | Minimal BEC toxic effect at 0.1 μM; BEC proliferation completely inhibited at 5 μM; hepatocellular injury only at high doses |
| Comparator Or Baseline | Geldanamycin: BEC injury evident at 0.1 μM; overt bile duct necrosis and prominent hepatocellular damage at 5 μM |
| Quantified Difference | Substantially reduced hepatotoxicity; liver slices were more sensitive to geldanamycin than 17-AAG at identical concentrations |
| Conditions | Rat liver slice culture model; 5-day exposure in Waymouth's medium; histological analysis and biomarker retention |
Why This Matters
This quantitative hepatotoxicity reduction directly addresses the primary liability that prevented geldanamycin's clinical advancement, making 17-AAG the preferred choice for in vivo studies where liver safety is a critical endpoint.
- [1] Behrsing HP, Amin K, Ip C, Jimenez L, Tyson CA. In vitro detection of differential and cell-specific hepatobiliary toxicity induced by geldanamycin and 17-allylaminogeldanamycin in rats. Toxicol In Vitro. 2005;19(8):1079-88. doi:10.1016/j.tiv.2005.06.033 View Source
